

An In-depth Technical Guide to the Physical Properties of 6-Nitropiperonal

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Compound of Interest

Compound Name: 6-Nitropiperonal

Cat. No.: B016318

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This technical guide provides a comprehensive overview of the key physical properties of **6-Nitropiperonal** (CAS No: 712-97-0), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this compound in their work.

Core Physical Properties of 6-Nitropiperonal

6-Nitropiperonal, also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde, is a yellow, fine crystalline powder.[1][2] It is recognized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and agrochemicals.[2][3] The presence of a nitro group enhances its chemical reactivity, making it a valuable building block for a variety of complex molecules.[3]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification and as an indicator of purity. For **6-Nitropiperonal**, the established melting point is consistently reported in the literature.

Table 1: Melting Point of **6-Nitropiperonal**

Property	Value	Reference
Melting Point	93-94 °C	[1][4][5]

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is critical for designing reaction conditions, purification methods, and formulations. **6-Nitropiperonal** exhibits limited solubility in common solvents.

Table 2: Solubility of **6-Nitropiperonal**

Solvent	Solubility	Notes	Reference
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[1][4]	
Ethanol	Slightly Soluble	Solubility increases with heating	[1][4]
Water	Sparingly Soluble	Calculated Log10(Water Solubility in mol/L) = -2.57	[2][6]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of a compound like **6-Nitropiperonal**.

Determination of Melting Point

The melting point of **6-Nitropiperonal** can be accurately determined using a capillary melting point apparatus.[7] This technique relies on the visual observation of the phase change from solid to liquid as the temperature is gradually increased.

Protocol:

- **Sample Preparation:** The **6-Nitropiperonal** sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and uniform heat transfer.[8]
- **Capillary Tube Loading:** A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus.[9]
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[7]
- **Observation and Recording:** The temperature at which the first liquid droplets appear is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For a pure compound like **6-Nitropiperonal**, this range is expected to be narrow.[7][10]

Determination of Solubility

A general procedure for determining the solubility of a compound in various solvents involves preparing saturated solutions and then quantifying the dissolved solute.

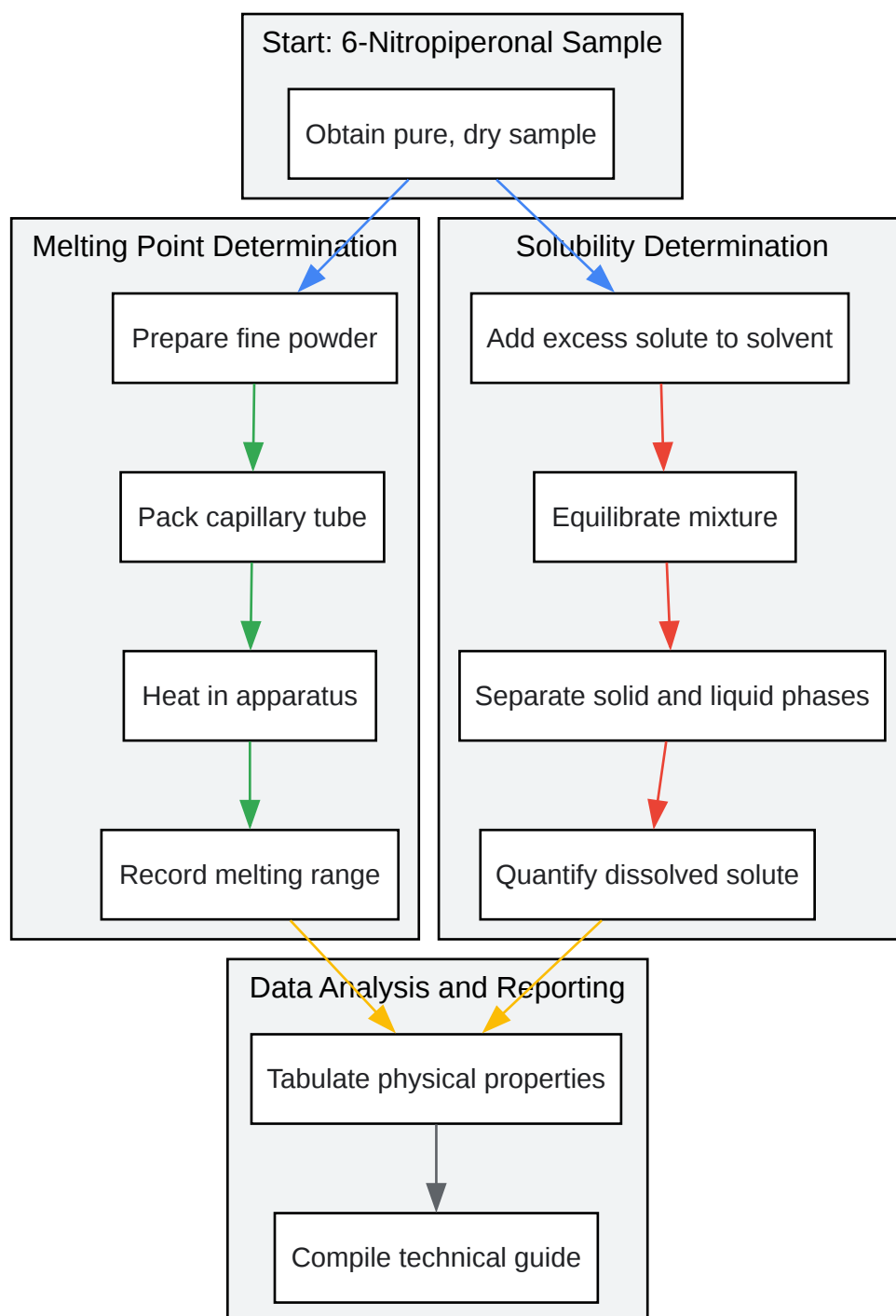
Protocol:

- **Sample Preparation:** A known excess amount of **6-Nitropiperonal** is added to a measured volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed vial.[11]
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.[11] Mechanical shaking or stirring is employed to facilitate this process.[11]
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[11]

- Quantification: The concentration of **6-Nitropiperonal** in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
- Data Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of **6-Nitropiperonal**.



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